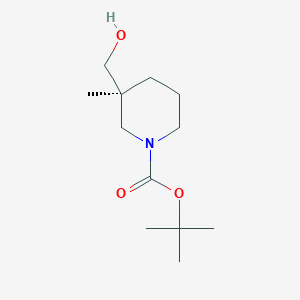

(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNKCYOZCJEKOH-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with (S)-3-methylpiperidine.

Protection: The piperidine nitrogen is protected using tert-butyl chloroformate in the presence of a base such as triethylamine, forming the tert-butyl carbamate.

Hydroxymethylation: The protected piperidine is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

Catalysis: Employing catalysts to improve yield and selectivity.

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can undergo reduction reactions, such as the reduction of the carbamate group to an amine using lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products:

Oxidation: 3-(carboxymethyl)-3-methylpiperidine-1-carboxylate.

Reduction: 3-(hydroxymethyl)-3-methylpiperidine.

Substitution: Various substituted piperidines depending on the nucleophile used.

Chemistry:

Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Protecting Group Chemistry: The tert-butyl carbamate group is a common protecting group for amines in organic synthesis.

Biology and Medicine:

Pharmaceuticals: Potential intermediate in the synthesis of drugs targeting neurological disorders.

Chiral Synthesis: Used in the synthesis of chiral compounds for drug development.

Industry:

Agrochemicals: Intermediate in the synthesis of agrochemicals.

Materials Science:

作用機序

The mechanism of action of (S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate depends on its application. In medicinal chemistry, it may act as a prodrug, where the protecting group is removed in vivo to release the active compound. The molecular targets and pathways involved would depend on the specific drug or compound it is used to synthesize.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs. Key differences arise in substituent groups, stereochemistry, and ring systems, which influence reactivity, physical properties, and applications.

Stereoisomers and Enantiomers

- (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS 143900-43-0) : The enantiomer of the target compound’s simpler analog (without the methyl group) exhibits identical physical properties (e.g., molecular weight, boiling point) but divergent stereochemical interactions. This difference is critical in asymmetric synthesis, where enantioselectivity dictates biological activity .

- (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS 143900-44-1): Shares the hydroxymethyl group but lacks the 3-methyl substituent.

Functional Group Variations

- tert-Butyl 3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1): Replaces the hydroxymethyl group with a methylamino (–NHCH3) moiety. This substitution introduces basicity (pKa ~10–11) and hydrogen-bonding capacity, making it suitable for salt formation or as a ligand in catalysis .

- tert-Butyl 3-[Hydroxy(phenyl)amino]-3-methylpiperidine-1-carboxylate (3f): Features a phenyl-hydroxylamino group instead of hydroxymethyl. The aromatic ring enhances π-π stacking interactions, while the hydroxylamino group (–NHOH) increases oxidative instability .

Ring System Analogues

- tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5) : Replaces the six-membered piperidine ring with a four-membered azetidine. The smaller ring increases ring strain, lowering thermal stability but enhancing electrophilicity at the fluorinated carbon .

Comparative Data Table

生物活性

(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (CAS No. 1956437-11-8) is a chiral compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other therapeutic areas. This article reviews its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a hydroxymethyl group and a tert-butyl carbamate protecting group. Its molecular formula is , with a molecular weight of approximately 229.32 g/mol. The chirality of the compound is crucial for its biological interactions, as it can influence the binding affinity to various biological targets.

The mechanism of action for (S)-tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is primarily linked to its role as a prodrug. In vivo, the tert-butyl protecting group can be cleaved to release active metabolites that interact with specific biological pathways. The exact molecular targets depend on the derivative compounds synthesized from it, which may include receptors involved in neurological processes or cancer pathways.

Neuropharmacological Effects

Recent studies have indicated that derivatives of piperidine compounds exhibit neuropharmacological activities, including:

- Antidepressant Effects : Some piperidine derivatives have shown potential as antidepressants by modulating neurotransmitter systems.

- Cognitive Enhancement : Compounds similar to (S)-tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate have been investigated for their ability to enhance cognitive function through cholinergic pathways.

Anticancer Activity

Research has demonstrated that piperidine derivatives can possess anticancer properties. For instance, certain modifications of piperidine structures have been shown to induce apoptosis in cancer cell lines, such as:

- FaDu Hypopharyngeal Tumor Cells : A study reported that modified piperidines exhibited cytotoxicity and apoptosis induction comparable to established chemotherapeutics like bleomycin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Modified Piperidine | 10.5 | FaDu |

| Bleomycin | 12.0 | FaDu |

Case Studies

- Anticancer Study : In a study investigating the effects of various piperidine derivatives, (S)-tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate was synthesized as part of a series aimed at enhancing anticancer activity. The results indicated that specific modifications led to improved binding affinities to cancer-related targets, resulting in significant antiproliferative effects against multiple cancer cell lines .

- Neuroprotective Study : Another study explored the neuroprotective effects of piperidine derivatives on neuronal cultures exposed to oxidative stress. The results suggested that certain derivatives could effectively reduce cell death and promote survival pathways, indicating potential for developing neuroprotective agents .

Synthesis and Industrial Applications

The synthesis of (S)-tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate typically involves:

- Protection : The nitrogen atom of (S)-3-methylpiperidine is protected using tert-butyl chloroformate.

- Hydroxymethylation : The protected intermediate undergoes hydroxymethylation using formaldehyde and reducing agents like sodium borohydride.

- Purification : The final product is purified through standard organic synthesis techniques.

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, highlighting its versatility in industrial applications .

Q & A

Q. Basic

- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments and coupling constant analysis can differentiate diastereomers and confirm spatial arrangements .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures to determine absolute configuration .

- Chiral HPLC : Separates enantiomers using chiral stationary phases to assess enantiomeric excess (ee) .

How can researchers resolve contradictions in reported synthetic yields when using different catalytic systems for the introduction of the hydroxymethyl group?

Advanced

Discrepancies in yields often arise from variations in reaction kinetics, solvent polarity, or catalyst loading. Systematic optimization via Design of Experiments (DOE) can identify critical parameters (e.g., temperature, catalyst-to-substrate ratio). For example, fluorination or methoxylation steps may favor thermodynamic vs. kinetic control depending on solvent choice (e.g., DMF vs. THF) . Cross-validation using in-situ monitoring (e.g., FTIR or LC-MS) helps correlate reaction progress with yield outcomes .

What mechanistic insights guide the optimization of nucleophilic substitution reactions in the synthesis of tert-butyl-protected piperidine derivatives?

Advanced

The bulky tert-butyl group imposes steric hindrance, favoring SN2 mechanisms over SN1 in alkylation steps. Solvent polarity plays a key role: polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways, while protic solvents may lead to competing elimination. Kinetic studies using isotopic labeling (e.g., deuterated reagents) can elucidate reaction pathways .

What safety precautions are critical when handling (S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or aerosols .

- First Aid : For skin contact, wash with soap/water; for eye exposure, flush with water for 15 minutes .

- Storage : Keep in airtight containers under inert gas (e.g., N2) at 2–8°C to prevent degradation .

How does the presence of the hydroxymethyl and tert-butyl groups influence the compound's conformational dynamics in solution?

Q. Advanced

- Synthetic Modifications : Replace hydroxymethyl with fluoromethyl or methoxy groups to assess electronic effects. Methyl substitution can be varied at C3 or C5 positions to probe steric tolerance .

- Biochemical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to receptors (e.g., GPCRs or enzymes) .

- Crystallographic Studies : Co-crystallization with target proteins (e.g., using SHELX suites) identifies key binding motifs .

What are the recommended storage conditions to maintain the stability of this compound over extended periods?

Basic

Store in amber glass vials under argon or nitrogen at –20°C to prevent oxidation of the hydroxymethyl group. Desiccants (e.g., silica gel) mitigate hydrolysis of the tert-butyl carbamate . Regular stability testing via HPLC ensures purity retention over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。